(5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate
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Overview
Description
(5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamate esters. This compound features a pyrrolidinone ring, a chlorophenyl group, and a carbamate linkage, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as γ-aminobutyric acid (GABA) or its derivatives, under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyrrolidinone intermediate.
Formation of the Carbamate Linkage: The final step involves the reaction of the pyrrolidinone-chlorophenyl intermediate with an isocyanate or a carbamoyl chloride to form the carbamate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the purity and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, depending on their specific modifications.
Industry
Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate linkage can inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate ester used as an insecticide.
Rivastigmine: A carbamate derivative used in the treatment of Alzheimer’s disease.
Felbamate: An anticonvulsant carbamate ester.
Uniqueness
(5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
CAS No. |
88016-02-8 |
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Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl)methyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-1-3-10(4-2-9)15-12(17)18-7-8-5-11(16)14-6-8/h1-4,8H,5-7H2,(H,14,16)(H,15,17) |
InChI Key |
VLFBGYVCAGTNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)COC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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